(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorine atom and the thiazole ring in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the condensation of 3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-amine with isobutyryl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerases or kinases, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
2-aminobenzothiazole: Used in the synthesis of various biologically active compounds.
Thiazolo[5,4-d]thiazole: Utilized in the development of semiconductors and organic electronics.
Uniqueness
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The combination of the thiazole ring and the fluorine atom contributes to its unique properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c1-4-16-11-9(14)6-5-7-10(11)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREABBHJVBZOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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